molecular formula C11H13ClN2O5S B2855092 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid CAS No. 102268-64-4

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid

Cat. No.: B2855092
CAS No.: 102268-64-4
M. Wt: 320.74
InChI Key: YFVYALDTWIYJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It is known for its complex molecular structure, which includes a carbamoyl group, a chlorobenzenesulfonamido group, and a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a butanoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction involves the gain of electrons, which can change the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-Carbamoyl-2-(2-chlorobenzenesulfonamido)butanoic acid: Similar in structure but with a different position of the chlorine atom on the benzene ring.

    4-Carbamoyl-2-(4-bromobenzenesulfonamido)butanoic acid: Similar but with a bromine atom instead of chlorine.

    4-Carbamoyl-2-(4-methylbenzenesulfonamido)butanoic acid: Similar but with a methyl group instead of chlorine.

Uniqueness

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-2-[(4-chlorophenyl)sulfonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5S/c12-7-1-3-8(4-2-7)20(18,19)14-9(11(16)17)5-6-10(13)15/h1-4,9,14H,5-6H2,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVYALDTWIYJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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